molecular formula C20H22FN5O4S B6463105 2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549006-88-2

2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B6463105
CAS No.: 2549006-88-2
M. Wt: 447.5 g/mol
InChI Key: OQRQPZDGDDGKRV-UHFFFAOYSA-N
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Description

2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) , a key signaling node in immunoreceptor pathways. This compound demonstrates high efficacy in disrupting Fc receptor and B-cell receptor signaling , making it an invaluable pharmacological tool for investigating autoimmune disorders, allergic responses, and hematological malignancies. Its research applications are extensive, including the study of pathways in B-cell lymphomas like Diffuse Large B-Cell Lymphoma (DLBCL) and the role of SYK in FcεRI-mediated mast cell activation in allergic inflammation. The inhibitor's design, featuring a pyrimidine core linked to a substituted piperidine, confers excellent selectivity and potency, enabling researchers to precisely dissect SYK-dependent mechanisms in complex cellular environments.

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O4S/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)30-17-5-7-26(8-6-17)31(27,28)19-9-16(21)3-4-18(19)29-2/h3-4,9-13,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRQPZDGDDGKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

Compound Name / ID Core Structure Key Substituents Biological Activity / Target Key Data (if available) Reference
Target Compound Pyrimidine - 5-(1-Methyl-1H-pyrazol-4-yl)
- Piperidin-4-yloxy-5-fluoro-2-methoxybenzene
Hypothesized: Kinase/CYP inhibitor N/A (Data not provided in evidence) N/A
3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione Thienopyrimidine dione - Benzenesulfonyl-piperidine
- Thienopyrimidine core
Unknown (structural analogue) Mol. Formula: C₁₈H₁₈FN₃O₅S₂
SCH 66712 Pyrimidine - Piperazinyl-(2-phenylimidazole)
- 5-Fluoro substituent
Mechanism-based CYP2D6 inhibitor KI = 4.8 µM (HLM), kinact = 0.14 min⁻¹
AZD1480 Pyrimidine-diamine - (1S)-1-(5-Fluoropyrimidin-2-yl)ethyl
- 5-Methylpyrazole
Jak2 inhibitor (IC₅₀ = nM range) Phase I clinical trials for myeloproliferative neoplasms
EP 1 808 168 B1 Derivatives Pyrazolo[3,4-d]pyrimidine - Oxadiazole/sulfonamide groups
- Varied aryl/heteroaryl substituents
Kinase inhibitors (e.g., JAK, PI3K) Patent-protected structures

Detailed Analysis :

Core Structure Variations: The target compound uses a simple pyrimidine core, whereas analogues like AZD1480 (pyrimidine-diamine) and EP 1 808 168 B1 derivatives (pyrazolo[3,4-d]pyrimidine) incorporate fused or extended heterocycles. These modifications influence target selectivity; for example, pyrazolo-pyrimidines often exhibit enhanced kinase inhibition due to planar aromatic stacking . The thienopyrimidine dione () replaces the pyrimidine with a sulfur-containing heterocycle, which may alter solubility and redox properties .

Substituent Effects: Piperidine vs. Piperazine: The target compound’s piperidin-4-yloxy group (vs. Fluorine and Methoxy: These substituents are shared with SCH 66712 and AZD1480, where they enhance metabolic stability and electronegative interactions with CYP2D6 or kinase active sites . Pyrazole vs. Imidazole: The target’s 1-methylpyrazole (vs. SCH 66712’s 2-phenylimidazole) reduces steric bulk, possibly favoring entropic binding .

Biological Activity :

  • CYP2D6 Inhibition : SCH 66712’s mechanism-based inactivation (KI = 4.8 µM) suggests the target compound may also target CYP isoforms, but its piperidine-sulfonyl group could shift selectivity toward kinases .
  • Kinase Inhibition : AZD1480’s pyrimidine-pyrazole scaffold demonstrates potent Jak2 inhibition (IC₅₀ < 1 nM), implying the target compound’s pyrazole-pyrimidine motif may have similar applicability .

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is synthesized via Biginelli-like cyclocondensation or Pd-catalyzed cross-coupling :

Method A: One-Pot Cyclocondensation
A mixture of 1-methylpyrazole-4-carbaldehyde (1.0 equiv), urea (1.2 equiv), and ethyl acetoacetate (1.1 equiv) undergoes acid-catalyzed cyclization in ethanol under reflux (12 h). The intermediate 5-(1-methyl-1H-pyrazol-4-yl)-2-hydroxypyrimidine is isolated in 65–70% yield after recrystallization.

Method B: Suzuki-Miyaura Coupling
2-Chloro-5-iodopyrimidine reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (4:1) at 80°C. After 8 h, the product is obtained in 82% yield.

Synthesis of 1-(5-Fluoro-2-Methoxybenzenesulfonyl)Piperidin-4-ol

Sulfonylation of Piperidin-4-ol

Piperidin-4-ol (1.0 equiv) is treated with 5-fluoro-2-methoxybenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C → RT (2 h), yielding the sulfonamide in 88% purity. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the product in 76% yield.

Key parameters :

  • Temperature control minimizes side reactions (e.g., over-sulfonylation).

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Ether Bond Formation: Coupling Pyrimidine and Piperidine Fragments

Mitsunobu Reaction

The hydroxyl group of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (1.0 equiv) reacts with 1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-ol (1.2 equiv) under Mitsunobu conditions:

  • DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C → RT (12 h).

  • Yield: 68% after column chromatography (DCM/MeOH, 95:5).

Mechanistic insight : The reaction proceeds via oxidation of the alcohol to an oxonium intermediate, followed by nucleophilic attack by the pyrimidine oxygen.

SN2 Displacement

Alternative approach :

  • Convert 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol to its mesylate using methanesulfonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in DCM.

  • React the mesylate with 1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-ol (1.1 equiv) in DMF at 60°C (6 h).

  • Isolate the product in 59% yield after HPLC purification.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Resolves unreacted starting materials and byproducts.

  • Preparative HPLC : Enhances purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA).

Spectroscopic Validation

Analysis Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.42 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazole-H), 4.70–4.65 (m, 1H, piperidine-OCH), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
HRMS (ESI+)m/z calc. for C₂₀H₂₁FN₄O₄S [M+H]⁺: 457.1389; found: 457.1392.
HPLC Purity 99.1% (tR = 6.72 min, 254 nm)

Scale-Up Considerations and Yield Optimization

Critical factors :

  • Reagent stoichiometry : Excess piperidine fragment (1.2 equiv) improves ether bond formation efficiency.

  • Solvent choice : THF > DMF in Mitsunobu reactions due to lower viscosity and easier workup.

  • Catalyst loading : Pd(PPh₃)₄ at 2 mol% balances cost and reactivity in cross-coupling steps.

Table 1: Comparative Yields of Key Steps

Step Method Yield Purity
Pyrimidine synthesisSuzuki coupling82%95%
SulfonylationDCM/Et₃N76%88%
Mitsunobu couplingTHF/DIAD68%91%

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